7-Azaspiro[4.6]undecane;hydrochloride
Description
7-Azaspiro[4.6]undecane hydrochloride is a bicyclic organic compound featuring a spiro junction at the nitrogen atom, connecting a four-membered and a six-membered ring. The hydrochloride salt enhances its solubility and stability, making it suitable for pharmaceutical and chemical research.
Properties
IUPAC Name |
7-azaspiro[4.6]undecane;hydrochloride | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H19N.ClH/c1-2-6-10(5-1)7-3-4-8-11-9-10;/h11H,1-9H2;1H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JINMEZBYYGEUDB-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC2(C1)CCCCNC2.Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H20ClN | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
189.72 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 7-Azaspiro[4.6]undecane;hydrochloride typically involves the formation of the spirocyclic structure through a series of organic reactions. One common method includes the cyclization of appropriate precursors under controlled conditions. The reaction conditions often involve the use of catalysts and specific solvents to facilitate the cyclization process .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification through crystallization or chromatography to obtain the final product in its hydrochloride salt form .
Chemical Reactions Analysis
Types of Reactions
7-Azaspiro[4.6]undecane;hydrochloride undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized derivatives.
Reduction: Reduction reactions can be performed to modify the nitrogen atom or other functional groups within the molecule.
Substitution: The compound can undergo substitution reactions where specific atoms or groups are replaced by other atoms or groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles for substitution reactions. The conditions for these reactions vary depending on the desired transformation but typically involve controlled temperatures and specific solvents .
Major Products Formed
The major products formed from these reactions depend on the type of reaction and the specific conditions used. For example, oxidation may yield oxidized derivatives, while substitution reactions can produce a variety of substituted spirocyclic compounds .
Scientific Research Applications
7-Azaspiro[4.6]undecane;hydrochloride has several scientific research applications, including:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic applications in treating various diseases.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 7-Azaspiro[4.6]undecane;hydrochloride involves its interaction with specific molecular targets within biological systems. The nitrogen atom within the spirocyclic structure plays a crucial role in its activity, potentially interacting with enzymes or receptors to exert its effects. The exact pathways and molecular targets may vary depending on the specific application and biological context .
Comparison with Similar Compounds
Structural Variations
1-Azaspiro[4.6]undecane Hydrochloride (CAS 1432678-60-8)
- Structure : Shares the spiro[4.6] framework but positions the nitrogen in the four-membered ring instead of the six-membered ring.
- Molecular Weight : 189.73 g/mol (C₁₀H₂₀ClN) .
- Applications : Used in life science research; American Elements highlights its availability in high-purity grades (≥99.99%) for specialized synthesis .
3-Benzyl-3-azaspiro[5.5]undecane Hydrochloride (CAS 1085-84-3)
- Structure : Features a benzyl substituent and a larger spiro[5.5] system.
- Market Data : Global reports emphasize its use in pharmaceuticals, with production methods involving condensation reactions and rigorous quality control (purity ≥95%) .
1,4-Dioxa-8-azaspiro[4.6]undecane (CAS 16803-07-9)
- Structure : Incorporates two oxygen atoms in the four-membered ring.
- Safety Profile : Classified as a skin/eye irritant (GHS Category 2/2A) and requires ventilation during handling .
- Synthesis : Likely synthesized via epoxide ring-opening or condensation, similar to psammaplysins (marine-derived 1,6-dioxa-2-azaspiro compounds) .
Physicochemical Properties
| Compound | Molecular Formula | Molecular Weight (g/mol) | Purity | Key Feature |
|---|---|---|---|---|
| 7-Azaspiro[4.6]undecane·HCl | Not reported | ~190 (estimated) | Not given | Spiro[4.6], no heteroatoms |
| 1-Azaspiro[4.6]undecane·HCl | C₁₀H₂₀ClN | 189.73 | ≥99.99% | Nitrogen in smaller ring |
| 3-Oxa-9-azaspiro[5.5]undecane·HCl | C₈H₁₅NO₂·HCl | 193.74 | ≥95% | Oxygen atom in ring |
| 5-Thia-8-azaspiro[3.6]decane·HCl | C₈H₁₆ClNS | 193.74 | ≥95% | Sulfur atom |
Biological Activity
7-Azaspiro[4.6]undecane;hydrochloride is a compound characterized by its unique spirocyclic structure, which includes a nitrogen atom in the ring system. This structural feature contributes to its potential biological activities, making it a subject of interest in medicinal chemistry and pharmacology.
The synthesis of this compound typically involves organic reactions that form the spirocyclic structure through cyclization of appropriate precursors. Common methods include the use of catalysts and specific solvents to facilitate the reaction, optimizing conditions for high yield and purity .
| Property | Value |
|---|---|
| IUPAC Name | This compound |
| CAS Number | 2241139-18-2 |
| Molecular Formula | C10H19N·HCl |
| Molecular Weight | 201.73 g/mol |
| Structure | Structure |
The biological activity of this compound is believed to stem from its interaction with specific molecular targets within biological systems. The nitrogen atom in the spirocyclic structure may interact with enzymes or receptors, influencing various biochemical pathways .
Biological Activities
Research indicates that this compound exhibits several biological activities, including:
- Antimicrobial Activity : Studies have shown that compounds with similar azaspiro structures possess significant antimicrobial properties. For instance, azaspiroketal Mannich bases have demonstrated potent anti-mycobacterial activity with low toxicity in vivo .
- Anticancer Potential : The compound is being investigated for its potential in cancer therapy, particularly due to its ability to interact with cellular mechanisms that may lead to apoptosis in cancer cells.
- Neuroprotective Effects : Some derivatives have shown promise in neuroprotection, which could be beneficial for treating neurodegenerative diseases.
Case Studies
- Antimycobacterial Activity : A study evaluated various azaspiroketal derivatives, including those related to this compound, for their minimum inhibitory concentrations (MIC) against Mycobacterium bovis BCG. The results indicated that certain analogs exhibited MIC values below 5 μM, highlighting their potential as anti-tuberculosis agents .
- Selectivity and Cytotoxicity : In vitro assays assessed the selectivity of these compounds on mammalian cells, revealing that some analogs had favorable selectivity indices, suggesting a therapeutic window for further development .
Research Findings
Recent research has focused on optimizing the synthesis and evaluating the biological activities of derivatives of this compound:
- Lipophilicity Studies : A correlation was found between lipophilicity (log P values) and antimicrobial activity, indicating that more lipophilic compounds tended to exhibit stronger activity against M. bovis BCG .
- Structural Variations : Modifications to the azaspiro structure have yielded various analogs with differing biological profiles, emphasizing the importance of structural optimization in drug design .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
